molecular formula C11H6ClFOS B8281845 2-Chloro-4-fluorophenyl 2-thienyl ketone

2-Chloro-4-fluorophenyl 2-thienyl ketone

Cat. No.: B8281845
M. Wt: 240.68 g/mol
InChI Key: AKULHHWJBJIZLX-UHFFFAOYSA-N
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Description

2-Chloro-4-fluorophenyl 2-thienyl ketone is a halogenated aromatic ketone featuring a thienyl (2-thienyl) group and a substituted phenyl ring (2-chloro-4-fluorophenyl) bridged by a ketone moiety.

Properties

Molecular Formula

C11H6ClFOS

Molecular Weight

240.68 g/mol

IUPAC Name

(2-chloro-4-fluorophenyl)-thiophen-2-ylmethanone

InChI

InChI=1S/C11H6ClFOS/c12-9-6-7(13)3-4-8(9)11(14)10-2-1-5-15-10/h1-6H

InChI Key

AKULHHWJBJIZLX-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)C2=C(C=C(C=C2)F)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 2-chloro-4-fluorophenyl 2-thienyl ketone and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents XLogP3-AA Notable Features References
This compound (hypothetical) C11H7ClFOS 228.69 2-Thienyl, Cl, F ~3.5* Thiophene enhances electron delocalization -
2-Chloro-4-fluorophenyl cyclobutyl ketone C11H10ClFO 212.65 Cyclobutyl, Cl, F 3.3 Compact aliphatic ring; moderate lipophilicity
2-Chloro-4-fluorophenyl cyclopentyl ketone C12H12ClFO 226.68 Cyclopentyl, Cl, F - Larger ring increases steric bulk
Biphenyl-4-yl chloromethyl ketone C14H11ClO 230.69 Biphenyl, Cl - Extended aromaticity; planar structure
2-Chlorobenzyl 4-fluorophenyl ketone C13H9ClF2O 254.66 Benzyl, Cl, F - Flexible benzyl spacer; dual halogenation

*Estimated based on analog data.

Key Observations :

  • Thienyl vs. This could lower the ketone’s reactivity in nucleophilic additions relative to cyclobutyl analogs .
  • Halogenation Patterns : Dual halogenation (Cl and F) on the phenyl ring is shared with 2-chlorobenzyl 4-fluorophenyl ketone , but the thienyl group’s electronegativity may further polarize the ketone moiety.
  • Lipophilicity : The hypothetical XLogP3-AA (~3.5) for the target compound suggests higher lipophilicity than cyclobutyl analogs (3.3), aligning with the thienyl group’s hydrophobic character.

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